molecular formula C10H16O2 B8763630 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B8763630
M. Wt: 168.23 g/mol
InChI Key: PBNFUGJUHRDCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with a molecular weight of 168.23 g/mol. It is a clear, pale liquid known for its versatile potential in various research and development applications . This compound is characterized by its unique structure, which includes an isopropyl group, a ketone, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Oxidation: The resulting isopropylated cyclohexanone undergoes oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Formylation: The final step involves the formylation of the compound to introduce the aldehyde group. This can be achieved using formic acid and a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the isopropylation, oxidation, and formylation reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing distillation and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Formation of 5-isopropyl-2-oxo-cyclohexanecarboxylic acid.

    Reduction: Formation of 5-isopropyl-2-hydroxy-cyclohexanemethanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate metabolic pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    5-isopropyl-2-oxo-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-isopropyl-2-hydroxy-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a ketone.

    5-isopropyl-2-oxo-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-oxo-5-propan-2-ylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h6-9H,3-5H2,1-2H3

InChI Key

PBNFUGJUHRDCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(=O)C(C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl formate (6 mmol) in diethyl ether (2 ml) was added dropwise to a suspension of sodium methoxide (6 mmol) and 4-isopropyl-cyclohexanone (3 mmol) in absolute diethyl ether (3 ml) and after complete evolution of the gas the reaction mixture was stirred overnight at room temperature. The solid formed was filtered off, washed with diethyl ether and dried in a high vacuum. The product was obtained as a slightly yellow solid. tR 2.26; MS (pos. Ion.) m/z 169.32 [M+H]+. (J. Org. Chem. 2000, 65(21), 7145-7150).
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.